molecular formula C19H22ClN3O5S2 B2410568 N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1215343-98-8

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2410568
CAS No.: 1215343-98-8
M. Wt: 471.97
InChI Key: CNJCAZLTUINDPN-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzo[d]thiazole ring, a morpholinoethyl group, and a furan-2-carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the methylsulfonyl group: This step involves sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the morpholinoethyl group: This can be done via nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with 2-chloroethylmorpholine.

    Formation of the furan-2-carboxamide moiety: This step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to yield corresponding amines or alcohols.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The morpholinoethyl group enhances the compound’s solubility and bioavailability, while the furan-2-carboxamide moiety contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methylsulfonyl)phenyl)-N-(2-morpholinoethyl)furan-2-carboxamide: Lacks the benzo[d]thiazole ring.

    N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)furan-2-carboxamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d]thiazole ring, morpholinoethyl group, and furan-2-carboxamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2.ClH/c1-29(24,25)16-6-2-5-15-17(16)20-19(28-15)22(18(23)14-4-3-11-27-14)8-7-21-9-12-26-13-10-21;/h2-6,11H,7-10,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJCAZLTUINDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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